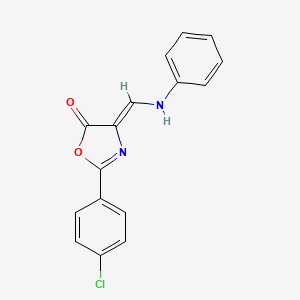![molecular formula C17H13ClN2O3 B7795366 (4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one” is a chemical substance with specific properties and applications. It is essential in various scientific fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the compound involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Specific details about the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of the compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are optimized for efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information about the reaction mechanisms and products can be found in chemical databases and research articles.
Aplicaciones Científicas De Investigación
The compound is used in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in drug development or as a tool for studying biological processes. In industry, it is utilized in the production of materials or as a component in various products.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Detailed studies on the mechanism of action can be found in scientific literature and research articles.
Comparación Con Compuestos Similares
Similar Compounds: The compound can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with related functional groups or similar reactivity patterns.
Uniqueness: The uniqueness of the compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for certain applications and distinguish it from other similar compounds.
Propiedades
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-7-5-11(6-8-13)16-20-15(17(22)23-16)9-19-14-4-2-1-3-12(14)10-21/h1-9,19,21H,10H2/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUSOMTYBJSNJ-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)

![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(4Z)-4-[[(3-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795359.png)
![(4Z)-2-(4-chlorophenyl)-4-[[(4-methylphenyl)methylamino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795374.png)
![ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7795382.png)

![3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde](/img/structure/B7795386.png)
